(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Overview
Description
®-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl chloroformate and methoxy(methyl)amine under basic conditions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multistep synthesis, starting from readily available precursors. The process may include hydrogenation, cyclization, and functional group transformations to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to piperidinones using oxidizing agents.
Reduction: Reduction of the carbamoyl group to amines.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and various amine derivatives .
Scientific Research Applications
®-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ®-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-Ethyl piperidine-3-carboxylate: Another piperidine derivative with similar structural features.
Ethyl 4-oxo-1-piperidinecarboxylate: Contains a piperidine ring with a carboxylate group and an oxo group.
Uniqueness
®-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester and methoxy(methyl)carbamoyl groups provide unique reactivity and potential biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-6-8-10(15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYHZPIPLAIBOA-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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